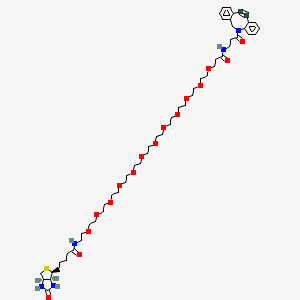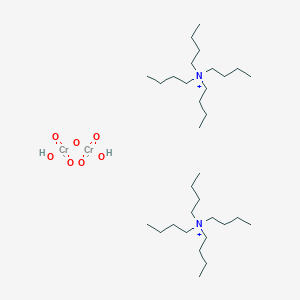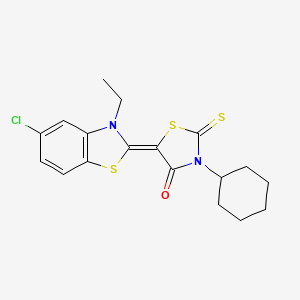
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N is a labeled amino acid derivative used in various scientific research applications. The compound features isotopic labeling with carbon-13 and nitrogen-15, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, facilitating its use in peptide synthesis and other organic transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxycarbonyl)-L-alanine-2-13C-15N typically involves the protection of L-alanine with a tert-butoxycarbonyl group. The process begins with the reaction of L-alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The isotopic labeling is introduced by using carbon-13 and nitrogen-15 enriched starting materials.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems enhance the efficiency, versatility, and sustainability of the synthesis process compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl, and oxalyl chloride in methanol.
Substitution: Reagents such as di-tert-butyl dicarbonate and DMAP are used for protection, while TFA and HCl are used for deprotection.
Major Products Formed
The major products formed from these reactions include the free amino acid after deprotection and various substituted derivatives depending on the nucleophiles used in substitution reactions.
Applications De Recherche Scientifique
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N is widely used in scientific research, including:
Chemistry: As a labeled compound in NMR spectroscopy for studying molecular structures and dynamics.
Biology: In peptide synthesis and protein engineering to study protein folding and interactions.
Medicine: In drug development and metabolic studies to trace biochemical pathways.
Industry: In the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (tert-Butoxycarbonyl)-L-alanine-2-13C-15N primarily involves its role as a protected amino acid. The Boc group stabilizes the amino function, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino acid can participate in various biochemical and chemical processes. The isotopic labels (carbon-13 and nitrogen-15) allow for detailed analysis using NMR spectroscopy, providing insights into molecular interactions and dynamics .
Comparaison Avec Des Composés Similaires
Similar Compounds
(tert-Butoxycarbonyl)-L-alanine: Similar in structure but without isotopic labeling.
(tert-Butoxycarbonyl)-L-valine: Another Boc-protected amino acid with a different side chain.
(tert-Butoxycarbonyl)-L-leucine: Boc-protected amino acid with a larger aliphatic side chain.
Uniqueness
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N is unique due to its isotopic labeling, which makes it invaluable for NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various chemical and biological systems, providing insights that are not possible with non-labeled analogs .
Propriétés
Formule moléculaire |
C8H15NO4 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](213C)propanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5+1,9+1 |
Clé InChI |
QVHJQCGUWFKTSE-GWDDMYRWSA-N |
SMILES isomérique |
C[13C@@H](C(=O)O)[15NH]C(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride](/img/structure/B12055453.png)



![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)

![3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)


![5-(3-Methylphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055520.png)


![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12055543.png)

